molecular formula C26H44N2O4 B12537322 2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid CAS No. 704907-36-8

2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid

Katalognummer: B12537322
CAS-Nummer: 704907-36-8
Molekulargewicht: 448.6 g/mol
InChI-Schlüssel: KVEHWOUSIQZPAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the second position and an octadecylcarbamoyl amino group at the third position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 2-hydroxybenzoic acid.

    Amidation Reaction: The hydroxybenzoic acid undergoes an amidation reaction with octadecyl isocyanate to form the desired product. This reaction is usually carried out in the presence of a catalyst such as triethylamine under reflux conditions.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of 2-keto-3-[(octadecylcarbamoyl)amino]benzoic acid.

    Reduction: Formation of 2-hydroxy-3-[(octadecylcarbamoyl)amino]benzyl alcohol.

    Substitution: Formation of 2-halo-3-[(octadecylcarbamoyl)amino]benzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory effects, or the PI3K/Akt pathway, contributing to anticancer activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Hydroxy-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of an octadecylcarbamoyl amino group.

    2-Amino-3-hydroxybenzoic acid: Contains an amino group instead of the octadecylcarbamoyl amino group.

    4-Hydroxy-3-methoxybenzoic acid: Hydroxy and methoxy groups are positioned differently on the benzene ring.

Uniqueness

2-Hydroxy-3-[(octadecylcarbamoyl)amino]benzoic acid is unique due to the presence of the long octadecyl chain, which imparts distinct physicochemical properties and potential biological activities compared to other similar compounds.

Eigenschaften

CAS-Nummer

704907-36-8

Molekularformel

C26H44N2O4

Molekulargewicht

448.6 g/mol

IUPAC-Name

2-hydroxy-3-(octadecylcarbamoylamino)benzoic acid

InChI

InChI=1S/C26H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-27-26(32)28-23-20-18-19-22(24(23)29)25(30)31/h18-20,29H,2-17,21H2,1H3,(H,30,31)(H2,27,28,32)

InChI-Schlüssel

KVEHWOUSIQZPAJ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=CC(=C1O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.